
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide, also known as HMOX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. HMOX is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Diego. Since then, several studies have been conducted to explore the properties and potential applications of this compound.
Scientific Research Applications
Radical Polymerization and Copolymerization
Research by Kopeček and Baẑilová (1973) on poly[N-(2-hydroxypropyl)methacrylamide] highlighted the effects of the hydrophilic character of the polymerization medium on the rate of decomposition of initiators and the molecular weight of the polymer. Their work suggests the potential of modifying similar compounds to enhance polymer properties for various applications, including hydrogels and drug delivery systems (Kopeček & Baẑilová, 1973).
Synthesis and Bioactivities of Pyrazole Derivatives
A study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, leading to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. This research provides insights into the potential of compounds with similar structures in developing new pharmaceutical agents (Titi et al., 2020).
Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis
The work of Mamedov et al. (2016) introduced a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method potentially applicable for the synthesis of compounds with similar structures for pharmaceutical development (Mamedov et al., 2016).
Anticancer Potential of Natural Compound Analogs
Jeong et al. (2006) isolated a compound from Prunus mume fruit with significant inhibitory effects on cancer cells, suggesting the investigation into structurally similar compounds could yield new anticancer agents with high specificity (Jeong et al., 2006).
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(16,6-17-2)5-11-8(14)9(15)12-7-3-4-18-13-7/h3-4,16H,5-6H2,1-2H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONJBUOSFHQCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

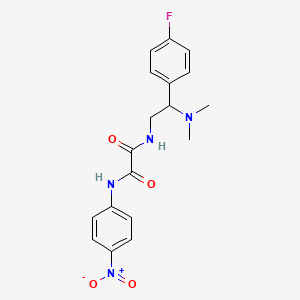
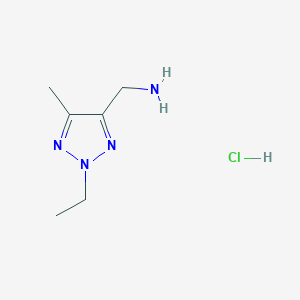
![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)
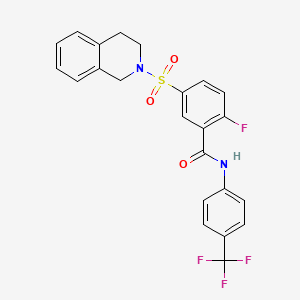
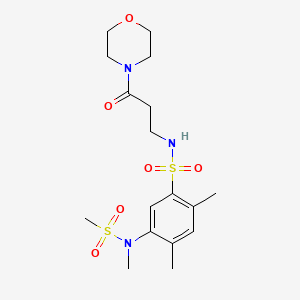


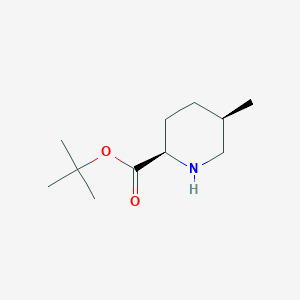
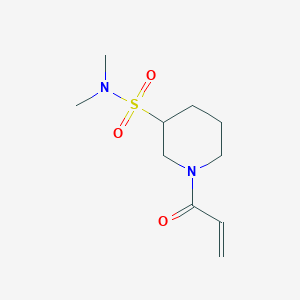
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)
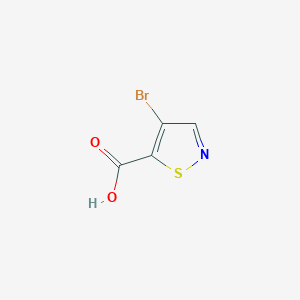
![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)
![5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2610405.png)